molecular formula C11H7ClOS B2456865 5-(2-Chlorophenyl)thiophene-2-carbaldehyde CAS No. 356570-11-1

5-(2-Chlorophenyl)thiophene-2-carbaldehyde

Cat. No. B2456865
CAS RN: 356570-11-1
M. Wt: 222.69
InChI Key: LOEKFPAEXOYFGC-UHFFFAOYSA-N
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Description

“5-(2-Chlorophenyl)thiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 356570-11-1 . It has a molecular weight of 222.69 . The IUPAC name for this compound is 5-(2-chlorophenyl)-2-thiophenecarbaldehyde .


Synthesis Analysis

The synthesis of thiophene derivatives like “5-(2-Chlorophenyl)thiophene-2-carbaldehyde” often involves condensation reactions. Notable methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “5-(2-Chlorophenyl)thiophene-2-carbaldehyde” is C11H7ClOS . The InChI code for this compound is 1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H .


Chemical Reactions Analysis

Thiophene derivatives, including “5-(2-Chlorophenyl)thiophene-2-carbaldehyde”, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules also play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

“5-(2-Chlorophenyl)thiophene-2-carbaldehyde” is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs are of great interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer . This makes them a promising area of research in the development of new cancer treatments.

Anti-inflammatory Properties

Thiophene derivatives also exhibit anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Properties

Thiophene-derived Schiff base complexes have shown higher activities against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, fungi Candida albicans, and protozoa Leishmania major compared to the ligand . This suggests potential applications in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them useful in a variety of industrial applications where corrosion resistance is important.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is a rapidly growing field with potential applications in a variety of electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, including display technology for televisions and smartphones.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives also play a role in the development of organic field-effect transistors (OFETs) . OFETs are a type of transistor that uses an organic semiconductor in its channel.

Future Directions

Thiophene-based analogs, including “5-(2-Chlorophenyl)thiophene-2-carbaldehyde”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research aims to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

properties

IUPAC Name

5-(2-chlorophenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEKFPAEXOYFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)thiophene-2-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-1-iodobenzene (0.25 mL) and 5-formyl-2-thiophene boronic acid (0.385 g) in DME (8 mL) were added Pd(OAc)2 (0.009 g) and Ph3P (0.021 g) followed by 2M sodium carbonate (1 mL). The mixture was stirred at rt for 1 h. The reaction was diluted with ethylacetate (20 mL) and washed with water and brine, and then dried (sodium sulfate). The crude product was purified by flash-chromatography using EtOAc-hexanes (1:5) to give the desired 5-(2-chlorophenyl)thiophene-2-aldehyde as an oil. The aldehyde (0.15 g), thus obtained, was then condensed with 2,4-thiazolidine-2,4dione in the presence of benzoic acid and piperidine under the conditions described in EXAMPLE 5 to give the title compound 5-(5-(2-chloro-phenyl)thienylidene)thiazolidine-2,4-dione.
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
0.385 g
Type
reactant
Reaction Step One
Name
Quantity
0.021 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.009 g
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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